2-Amino-5-[(2-hydroxypropoxy)methyl]phenol
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Overview
Description
2-Amino-5-[(2-hydroxypropoxy)methyl]phenol is an organic compound that features a phenol group substituted with an amino group and a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(2-hydroxypropoxy)methyl]phenol typically involves the reaction of 2-amino-5-methylphenol with propylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent attachment of the hydroxypropoxy group to the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(2-hydroxypropoxy)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
2-Amino-5-[(2-hydroxypropoxy)methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(2-hydroxypropoxy)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Similar structure but lacks the hydroxypropoxy group.
2-Hydroxy-4-methylaniline: Similar structure with a hydroxyl group and an amino group on the phenol ring.
Uniqueness
2-Amino-5-[(2-hydroxypropoxy)methyl]phenol is unique due to the presence of the hydroxypropoxy group, which imparts specific chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective .
Properties
CAS No. |
824933-89-3 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxypropoxymethyl)phenol |
InChI |
InChI=1S/C10H15NO3/c1-7(12)5-14-6-8-2-3-9(11)10(13)4-8/h2-4,7,12-13H,5-6,11H2,1H3 |
InChI Key |
ZQODEIILMSTZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC(=C(C=C1)N)O)O |
Origin of Product |
United States |
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